Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride
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Overview
Description
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride is a coordination complex where manganese is centrally coordinated to a porphyrin ring The porphyrin ring is substituted with four 2,4,6-trimethylphenyl groups, and the manganese ion is in the +3 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride typically involves the reaction of manganese salts with the corresponding porphyrin ligand. One common method involves the reaction of manganese(II) chloride with 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin in the presence of an oxidizing agent such as oxygen or hydrogen peroxide to achieve the +3 oxidation state of manganese .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride undergoes various types of chemical reactions, including:
Oxidation: The manganese center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced to manganese(II) under certain conditions.
Substitution: Ligand substitution reactions can occur, where the chloride ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under mild conditions, often in organic solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce manganese(IV) species, while reduction reactions yield manganese(II) complexes .
Scientific Research Applications
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride involves its ability to participate in redox reactions. The manganese center can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its function as a catalyst and its potential therapeutic effects in neutralizing reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: Similar in structure but with different substituents on the porphyrin ring.
Manganese(III) 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine chloride: Another manganese porphyrin complex with pyridyl substituents.
Uniqueness
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride is unique due to the specific electronic and steric effects imparted by the 2,4,6-trimethylphenyl groups. These effects can influence the compound’s reactivity and stability, making it particularly effective in certain catalytic and therapeutic applications .
Properties
Molecular Formula |
C56H52ClMnN4 |
---|---|
Molecular Weight |
871.4 g/mol |
IUPAC Name |
manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C56H52N4.ClH.Mn/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;/h13-28H,1-12H3;1H;/q-2;;+3/p-1 |
InChI Key |
DJRQGDJTRUAUPG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Cl-].[Mn+3] |
Origin of Product |
United States |
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